molecular formula C6H8ClNS B1529853 1-(5-Chloro-thiophen-3-YL)ethylamine CAS No. 1363381-05-8

1-(5-Chloro-thiophen-3-YL)ethylamine

Cat. No.: B1529853
CAS No.: 1363381-05-8
M. Wt: 161.65 g/mol
InChI Key: SAQCVDJQOQOHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Thiophene synthesis involves several methods such as the Gewald reaction, Paal-Knorr Thiophene Synthesis, and others . These methods involve the condensation of sulfur with other compounds to form thiophene derivatives .


Molecular Structure Analysis

The molecular formula of 1-(5-Chloro-thiophen-3-YL)ethylamine is C6H8ClNS . It has a molecular weight of 161.65 g/mol .

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds related to 1-(5-Chloro-thiophen-3-yl)ethylamine have been investigated for their potential anticancer activities. For instance, novel thiophenylchromane derivatives have demonstrated moderate anticancer activity against specific cancer cell lines, highlighting the utility of thiophene derivatives in developing therapeutic agents (Vaseghi et al., 2021). Similarly, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities against hepatocellular carcinoma, indicating the significant potential of thiophene compounds in cancer treatment (Gomha et al., 2016).

Corrosion Inhibition

Thiophene derivatives, including those related to this compound, have been applied as corrosion inhibitors for metals. A study on the adsorption and corrosion inhibition properties of a newly synthesized thiophene Schiff base on mild steel in acidic solutions revealed efficient inhibition, correlating with quantum chemical calculations (Daoud et al., 2014).

Optoelectronic Devices

Thiophene dyes have been designed and synthesized for enhanced nonlinear optical limiting, demonstrating significant potential for applications in photonic or optoelectronic devices. These applications include protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Synthesis of Novel Derivatives

Research has also focused on the synthesis of novel derivatives containing the thiophene moiety for various applications. For example, the creation of tetra-substituted thiophene derivatives through a convenient one-pot method showed potential antimicrobial activity (Sable et al., 2014). Additionally, the exploration of diazepines derivatives incorporating thiophene highlights the versatility of thiophene compounds in organic synthesis (Ahumada et al., 2016).

Properties

IUPAC Name

1-(5-chlorothiophen-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-4(8)5-2-6(7)9-3-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQCVDJQOQOHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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